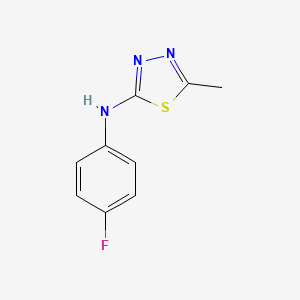
N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine, also known as FMTA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
Fluorescence Studies
Compounds with fluorophenyl groups have been used in fluorescence studies . For example, bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine has been characterized for its spectral and fluorescence properties . The compound showed interesting aggregation behavior and fluorescent properties in different solvents .
Material Science
Phthalocyanines, which can contain fluorophenyl groups, have been used as materials in various applications due to their large π-conjugated system and extraordinary stability . They have been used in optical recording materials , semiconductors for organic field effect transistors , nonlinear optics, gas sensors, thermal writing displays, and solar cells .
Catalysis
Phthalocyanines have also been used as catalysts for oxidative degradation of pollutants . The ability to modify the phthalocyanine ring, central metal, or axial ligands allows for a wide range of potential catalytic applications .
Photodynamic Therapy
Phthalocyanines have been studied for their use in photodynamic therapy . This involves using light to activate the phthalocyanine, which can then produce reactive oxygen species to kill cancer cells .
Antimicrobial Agents
Some derivatives of N-(4-fluorophenyl)piperidin-4-amine, a compound structurally similar to the one , have been synthesized and screened for their antibacterial and antifungal activities. This suggests potential antimicrobial applications for N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine.
Synthesis of Substituted 1,2-Dihydroisoquinolines
Compounds with similar structures have been used in the synthesis of substituted 1,2-dihydroisoquinolines . These are important compounds due to their biological and medicinal activities .
特性
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c1-6-12-13-9(14-6)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXRAPSCFCDLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797971.png)

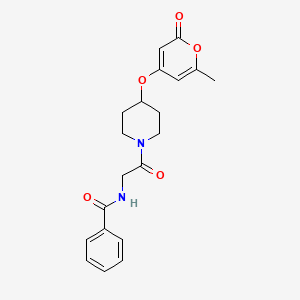

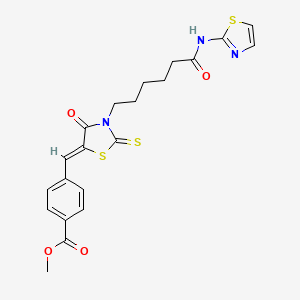


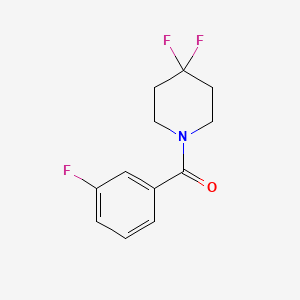
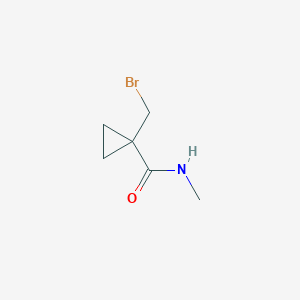
![N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2797987.png)
![2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol](/img/structure/B2797989.png)
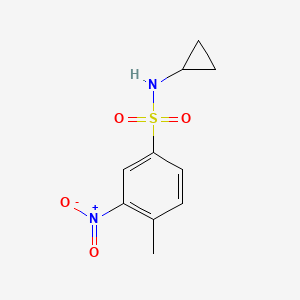
![N'-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide](/img/structure/B2797992.png)
